N-hexanoylsphingosine-1-phosphocholine
Overview
Description
N-hexanoylsphingosine-1-phosphocholine is a sphingomyelin compound in which the ceramide N-acyl group is specified as hexanoyl . Sphingomyelins are a class of phospholipids that play crucial roles in cellular signaling and membrane dynamics. This compound is functionally related to hexanoic acid and is involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexanoylsphingosine-1-phosphocholine typically involves the acylation of sphingosine with hexanoic acid, followed by phosphorylation with phosphocholine . The reaction conditions often include the use of catalysts and specific solvents to facilitate the acylation and phosphorylation processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of high-performance thin-layer chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
N-hexanoylsphingosine-1-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized sphingomyelin derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the phosphocholine group, leading to different derivatives.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-hexanoylsphingosine-1-phosphocholine has several scientific research applications:
Mechanism of Action
N-hexanoylsphingosine-1-phosphocholine exerts its effects through its involvement in sphingolipid metabolism. It acts as a key lipid mediator, triggering apoptotic pathways in various cell systems . The compound interacts with molecular targets such as sphingomyelinases, which convert sphingomyelin to ceramide, influencing numerous biological processes.
Comparison with Similar Compounds
Similar Compounds
N-oleoylsphingosine-1-phosphocholine: Similar in structure but with an oleoyl group instead of hexanoyl.
Sphingomyelin: A broader class of compounds with various acyl groups.
Uniqueness
N-hexanoylsphingosine-1-phosphocholine is unique due to its specific hexanoyl group, which influences its chemical properties and biological activities . This specificity allows it to be used in targeted research applications, particularly in studying short-chain ceramides and their effects on cellular processes .
Properties
IUPAC Name |
[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+/t27-,28+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZZHULAOVWYNO-RRKDMDGFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677063 | |
Record name | (2S,3R,4E)-2-(Hexanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182493-45-4 | |
Record name | (2S,3R,4E)-2-(Hexanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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